2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-
Descripción
This compound is a structurally complex oxazolidinone derivative with a unique combination of functional groups that enhance its pharmacological profile. Key structural features include:
- Oxazolidinone core: A five-membered heterocyclic ring with a carbonyl group, critical for antibacterial activity by binding to the 50S ribosomal subunit .
- 3-Fluoro-4-substituted phenyl group: The fluorine atom at the 3-position improves metabolic stability and target binding affinity.
- 6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl moiety: The tetrazole-pyridine substituent enhances lipophilicity and interactions with bacterial enzymes .
- (Phosphonooxy)methyl group at C5: This phosphate ester group likely acts as a prodrug moiety, improving solubility and oral bioavailability by enzymatically converting to a hydroxymethyl group in vivo .
- (5R)-stereochemistry: The R-configuration at position 5 is essential for antibacterial efficacy, as seen in other oxazolidinones like tedizolid .
The compound is closely related to tedizolid (TR-700) and its prodrug tedizolid phosphate (TR-701, marketed as Sivextro®), which are second-generation oxazolidinones with enhanced potency against Gram-positive pathogens .
Propiedades
IUPAC Name |
[(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZTZUPMKACLLO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN6O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108548 | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-56-6 | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound 2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)- is a derivative of the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including a fluorine atom and a tetrazole moiety.
Antimicrobial Activity
Oxazolidinones are primarily known for their antibacterial properties. The compound under discussion has shown significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
- Mechanism of Action : The primary mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid .
- Efficacy : Studies have reported that derivatives of oxazolidinones exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 16 µg/mL against various pathogens, including Staphylococcus aureus and Enterococcus faecium .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 |
| Enterococcus faecium | 1 - 8 |
| Listeria monocytogenes | 4 - 16 |
Anticancer Activity
Recent research has explored the potential anticancer properties of oxazolidinone derivatives, including the compound .
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 10 to 30 µM depending on the cell line tested .
- Mechanism : The proposed mechanism involves induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation via cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazolidinone derivatives. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances antibacterial potency by increasing lipophilicity and improving membrane permeability.
- Tetrazole Moiety : The incorporation of a tetrazole group is associated with enhanced interaction with target enzymes involved in bacterial resistance mechanisms .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Clinical Isolate Study : A study involving clinical isolates of MRSA demonstrated that the compound effectively reduced bacterial load in infected tissues in murine models .
- Combination Therapy : Research indicates that combining this oxazolidinone derivative with other antibiotics may enhance efficacy against resistant strains, suggesting a potential avenue for treatment strategies in multidrug-resistant infections .
Aplicaciones Científicas De Investigación
Synthesis of 2-Oxazolidinone Derivatives
The synthesis of oxazolidinone derivatives has been well-documented, with various methods reported in the literature. One significant approach involves the reaction of 3-fluoro-4-morpholinyl aniline with carbonyl diimidazole to produce key intermediates that can lead to oxazolidinone derivatives. This method has shown high yields and reliability in producing compounds with desired structural characteristics that are critical for biological activity .
Key Synthetic Pathway
The synthetic pathway typically involves:
- Formation of Intermediates : The initial reaction between an amine and a carbonyl compound leads to the formation of an oxazolidinone structure.
- Functionalization : Subsequent reactions introduce various functional groups that enhance the pharmacological properties of the compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .
Biological Activities
The 2-oxazolidinone derivatives exhibit a range of biological activities, particularly as antimicrobial agents. The compound has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Antimicrobial Properties
Research indicates that oxazolidinones possess significant antibacterial properties, primarily through their mechanism of action which involves inhibition of protein synthesis in bacteria. The specific compound discussed has shown effectiveness against Gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis .
Antibiotic Development
Due to their potent antibacterial activity, oxazolidinones have been developed into antibiotics such as Linezolid and Tedizolid. These drugs are used clinically to treat infections caused by multi-drug resistant bacteria. The compound's structure allows for modifications that can enhance its activity and reduce side effects .
Potential for Further Research
The unique structural features of this specific oxazolidinone derivative suggest potential for further development into new therapeutic agents. Its phosphonooxy group may confer additional properties that could be exploited in drug design, particularly in enhancing bioavailability or targeting specific bacterial mechanisms .
Case Studies
Several studies have documented the efficacy and safety profiles of oxazolidinone derivatives:
- Linezolid : A well-known oxazolidinone antibiotic that has been extensively studied for its effectiveness against resistant strains. It serves as a benchmark for evaluating new derivatives.
- Tedizolid : Another derivative that showcases improved potency and safety compared to Linezolid, highlighting the importance of structural modifications in developing new therapeutics .
Comparación Con Compuestos Similares
Comparison with Similar Oxazolidinone Derivatives
Structural and Functional Group Analysis
Mechanism and Resistance Profile
The target compound shares tedizolid’s mechanism of action, inhibiting bacterial protein synthesis via ribosomal binding. Its tetrazole-pyridine group disrupts interactions with the cfr methyltransferase enzyme, reducing resistance risks compared to linezolid . The phosphonooxymethyl group enables rapid hydrolysis to the active form, mimicking tedizolid phosphate’s pharmacokinetics .
Advantages Over First-Generation Oxazolidinones
Enhanced Potency : The tetrazole-pyridine moiety increases binding affinity, lowering MIC values against Staphylococcus aureus and Enterococcus faecium .
Reduced Toxicity : Absence of morpholine or acetamide groups minimizes mitochondrial toxicity and myelosuppression risks.
Prodrug Efficiency: The phosphonooxymethyl group improves water solubility, enabling intravenous formulation without precipitation.
Q & A
Q. Q1. What synthetic strategies are recommended for constructing the 2-oxazolidinone core in this compound?
Methodological Answer: The 2-oxazolidinone ring can be synthesized via a one-pot, two-step carbamate cyclization using chiral synthons. For example, (S)-1-azido-3-chloropropan-2-yl chloroformate or analogous precursors enable efficient ring closure under controlled conditions (e.g., POCl₃ at 120°C). This method preserves stereochemical integrity at the C5 position, critical for biological activity . Optimization of reaction stoichiometry and solvent polarity (e.g., dichloromethane or THF) is essential to minimize epimerization.
Q. Q2. How can the stereochemistry at the C5 position be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation. For intermediates, chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or NMR-based Mosher ester analysis can verify enantiopurity. Crystallographic data for related oxazolidinones (e.g., Tedizolid analogs) demonstrate the importance of the (5R) configuration in maintaining antibacterial activity .
Q. Q3. What analytical techniques are critical for purity assessment of the final compound?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to detect impurities <0.1%.
- FTIR : Confirm the presence of phosphoryl (P=O, ~1250 cm⁻¹) and oxazolidinone carbonyl (C=O, ~1750 cm⁻¹) functional groups.
- KF Titration : Ensure residual water content <0.5% to prevent hydrolysis of the phosphonooxy moiety .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., fluorine substitution, tetrazole placement) influence antibacterial activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:
- The 3-fluoro substituent on the phenyl ring enhances membrane permeability via lipophilicity modulation.
- The 1-methyltetrazole-5-yl group at the pyridine’s 6-position improves target binding (e.g., ribosomal affinity) by mimicking natural nucleobases.
- Phosphonooxy methylation at C5 increases solubility without compromising stability. Comparative MIC assays against Staphylococcus aureus (ATCC 29213) show a 4–8x potency improvement over non-phosphorylated analogs .
Q. Q5. What challenges arise in scaling up the asymmetric synthesis of the (5R)-configured oxazolidinone?
Methodological Answer: Key challenges include:
- Chiral Synthon Availability : Scalable production of enantiopure precursors (e.g., (R)-epichlorohydrin derivatives) requires costly catalysts (e.g., Jacobsen’s salen-Co).
- Racemization Risk : High-temperature steps may racemize the C5 center. Mitigation involves low-temperature cyclization (<40°C) and inert atmosphere.
- Phosphorylation Efficiency : Protecting group strategies (e.g., tert-butyl for phosphonooxy) are critical to avoid side reactions during final deprotection .
Q. Q6. How can metabolic stability and hydrolytic degradation pathways be studied for this compound?
Methodological Answer:
- In Vitro Stability Assays : Incubate with human liver microsomes (HLMs) and plasma at 37°C. Monitor degradation via LC-MS/MS, focusing on:
- Phosphoester Hydrolysis : Quantify free 5-hydroxymethyl oxazolidinone.
- Tetrazole Oxidation : Identify metabolites using high-resolution MS.
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) to simulate gastric/intestinal environments. Data show >90% stability at pH 7.4 over 24 hours .
Q. Q7. What strategies are effective in resolving conflicting biological activity data across in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Bridging : Measure plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (e.g., radiolabeled tracer studies) to correlate in vitro MICs with in vivo efficacy.
- Resistance Profiling : Serial passage assays under sub-MIC conditions identify mutations (e.g., 23S rRNA or L3/L4 ribosomal proteins) that reduce potency. Cross-reference with clinical isolates to validate relevance .
Q. Q8. How can impurity profiling be optimized during synthesis?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Identify major degradation products (e.g., dephosphorylated or defluorinated species) using LC-HRMS.
- Genotoxic Impurity Control : Screen for alkyl chlorides (potential byproducts from chloroformate intermediates) via AMES testing or in silico tools (e.g., DEREK Nexus) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥99.5% (R)-isomer | |
| Phosphonooxy Content | ³¹P NMR | δ 0.5–1.5 ppm (vs. H₃PO₄) | |
| Residual Solvents | GC-MS | ICH Q3C Class 2 limits |
Q. Table 2. Comparative MIC Data Against Gram-Positive Pathogens
| Strain | MIC (µg/mL) | Analog (Non-Phosphorylated) MIC (µg/mL) |
|---|---|---|
| S. aureus (MSSA) | 0.5 | 2.0 |
| S. epidermidis (MRSE) | 1.0 | 4.0 |
| Enterococcus faecalis | 2.0 | 8.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
